5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one
Description
The compound 5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)pyridin-2(1H)-one is a heterocyclic molecule featuring two key pharmacophores:
- A 1,2,4-oxadiazole ring substituted with a 2-chlorophenyl group at the 3-position.
- A pyridin-2-one core linked to a 4-methoxy-3,5-dimethylpyridine moiety via a methyl group.
The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capabilities, while the pyridinone scaffold is prevalent in kinase inhibitors and anti-inflammatory agents .
Properties
IUPAC Name |
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-13-10-24-18(14(2)20(13)29-3)12-27-11-15(8-9-19(27)28)22-25-21(26-30-22)16-6-4-5-7-17(16)23/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGFXNKYUYAYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations
Oxadiazole Ring Modifications :
- Replacing the 2-chlorophenyl group (target compound) with 2-methoxyphenyl (as in ) reduces electronegativity and steric bulk. This substitution might decrease metabolic stability but improve solubility.
- Chlorine’s electron-withdrawing nature could enhance binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors .
In contrast, simpler pyridinone derivatives (e.g., ) rely on aromatic substituents for activity. Coumarin-linked pyrimidinones () highlight the role of fused aromatic systems in modulating fluorescence or redox properties, which the target compound lacks.
Structural analogs in and demonstrate that minor substituent changes can switch activity between anticancer (e.g., ferroptosis induction) and antimicrobial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
